molecular formula C21H14N2O2S B2619078 (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile CAS No. 868154-57-8

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile

Cat. No.: B2619078
CAS No.: 868154-57-8
M. Wt: 358.42
InChI Key: CATILBIRMISJEL-LFIBNONCSA-N
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Description

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile is a complex organic compound that features a combination of furan, thiazole, and acrylonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reactions: The furan and thiazole rings are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

    Acrylonitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized to form corresponding oxides.

    Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiazole rings.

    Reduction: Amines or other reduced forms of the acrylonitrile group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-phenyl)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.

    (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(methoxyphenyl)furan-2-yl)acrylonitrile: Contains a methoxyphenyl group instead of a p-tolyl group.

Uniqueness

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile is unique due to the presence of both furan and thiazole rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c1-14-4-6-15(7-5-14)19-9-8-17(25-19)11-16(12-22)21-23-18(13-26-21)20-3-2-10-24-20/h2-11,13H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATILBIRMISJEL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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